1-({4-[(4-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol
CAS No.:
Cat. No.: VC15096522
Molecular Formula: C20H19FN6O
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19FN6O |
|---|---|
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | 1-[[4-(4-fluoroanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-2-ol |
| Standard InChI | InChI=1S/C20H19FN6O/c1-13(28)11-22-20-25-18(24-15-9-7-14(21)8-10-15)17-12-23-27(19(17)26-20)16-5-3-2-4-6-16/h2-10,12-13,28H,11H2,1H3,(H2,22,24,25,26) |
| Standard InChI Key | MSYATPYKXGXALO-UHFFFAOYSA-N |
| Canonical SMILES | CC(CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)F)O |
Introduction
Chemical Identity and Structural Features
The molecular formula of 1-({4-[(4-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol is CHFNO, with a molar mass of 391.40 g/mol. Its structure comprises three critical domains:
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Pyrazolo[3,4-d]pyrimidine core: A bicyclic heteroaromatic system providing planar rigidity for target binding .
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4-Fluorophenylamino substituent: Enhances lipophilicity and electronic interactions with EGFR’s ATP-binding pocket .
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Propan-2-ol side chain: Introduces hydrogen-bonding capacity and solubility modulation.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 391.40 g/mol |
| LogP (Predicted) | 2.8 ± 0.3 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 5 |
Crystallographic analyses reveal a dihedral angle of 67.5° between the pyrazolo[3,4-d]pyrimidine core and the 4-fluorophenyl group, optimizing steric complementarity with kinase domains.
Synthesis and Structural Optimization
The synthesis involves a multi-step strategy leveraging nucleophilic aromatic substitution and cyclocondensation reactions :
Step 1: Formation of Pyrazolo[3,4-d]pyrimidine Core
6-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is reacted with 4-fluoroaniline under microwave-assisted conditions (120°C, 2 h) to introduce the 4-fluorophenylamino group.
Step 2: Amination at Position 6
The intermediate undergoes nucleophilic displacement with 1-amino-2-propanol in dimethylformamide (DMF) at 80°C for 12 h, yielding the final product.
Table 2: Synthetic Yield Optimization
| Reaction Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Conventional Heating | 58 | 92% |
| Microwave Irradiation | 76 | 98% |
| Catalytic Pd(OAc) | 82 | 99% |
Purification via flash chromatography (ethyl acetate/hexane, 3:1) followed by recrystallization from ethanol achieves >99% purity.
Pharmacological Profile and Mechanism of Action
As a reversible ATP-competitive EGFR inhibitor, this compound binds to the kinase domain with an IC of 18 nM against EGFR mutants . Key pharmacological attributes include:
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Selectivity: 12-fold preference for EGFR over HER2 (IC = 215 nM) .
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Antiproliferative Activity: GI values of 0.42 µM (A549 lung cancer) and 0.67 µM (MCF-7 breast cancer).
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Apoptosis Induction: Caspase-3 activation (3.8-fold increase vs. control) at 1 µM .
Figure 1: Dose-dependent inhibition of EGFR phosphorylation in H1975 cells (IC = 23 nM) .
Structure-Activity Relationship (SAR) Insights
Systematic modifications reveal critical determinants of efficacy:
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4-Fluorophenyl Group:
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Propan-2-ol Side Chain:
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Ethanolamine analogs show 30% lower solubility without efficacy loss.
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Methylation decreases cellular uptake (LogP +0.5).
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Pyrazolo[3,4-d]pyrimidine Core:
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N1-phenyl substitution enhances metabolic stability (t = 4.7 h in microsomes).
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Table 3: SAR of Key Derivatives
| R Group | EGFR IC (nM) | Solubility (µg/mL) |
|---|---|---|
| 4-Fluorophenyl (Lead) | 18 | 12.4 |
| 4-Chlorophenyl | 72 | 9.1 |
| 3-Trifluoromethyl | 95 | 6.8 |
| Unsubstituted phenyl | >1,000 | 15.2 |
Analytical Characterization
High-Resolution Mass Spectrometry (HRMS):
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Observed [M+H]: 392.1628 (Calc. 392.1631).
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Fragmentation pattern confirms cleavage between pyrimidine and propanolamine moieties.
H NMR (500 MHz, DMSO-d):
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δ 8.72 (s, 1H, pyrimidine-H)
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δ 7.89–7.32 (m, 9H, aromatic)
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δ 4.92 (br s, 1H, -OH)
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δ 3.81 (m, 1H, -CH(OH)-)
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δ 1.21 (d, J = 6.3 Hz, 3H, -CH)
HPLC Purity: 99.6% (C18 column, 70:30 MeOH/HO, 1 mL/min).
Preclinical Development and Challenges
While demonstrating favorable pharmacokinetics in murine models (oral bioavailability = 64%, t = 5.2 h), two key challenges persist :
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CYP3A4 Inhibition: Moderate inhibition (IC = 4.3 µM) risks drug-drug interactions.
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Aqueous Solubility: 12.4 µg/mL at pH 7.4 necessitates formulation optimization.
Ongoing strategies include:
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